molecular formula C12H14NNaO5S B13430137 sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B13430137
M. Wt: 307.30 g/mol
InChI Key: ICSAXRANXQSPQP-RJTYULJWSA-M
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Description

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a thia-azabicyclo heptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation can yield oxygenated 2-azabicyclo heptanes .

Scientific Research Applications

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14NNaO5S

Molecular Weight

307.30 g/mol

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1

InChI Key

ICSAXRANXQSPQP-RJTYULJWSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+]

Origin of Product

United States

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